C6‑Spacer Diepoxide Curing Kinetics and Glass Transition Temperature vs. Bisphenol A Diglycidyl Ether (BADGE)
The diepoxide derived from Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- (compound 6 in the study) was cured with a lysine‑based α‑amino‑ε‑caprolactam hardener and compared directly with a standard BADGE formulation under identical conditions. The C6‑spacer diepoxide reached the sol–gel transition (G' = G'') after only 40–45 min at 50 °C, whereas BADGE required approximately 99 min to gel. The fully cured poly‑adduct exhibited a glass transition temperature (Tg) of approximately 49 °C, compared with 74 °C for the BADGE‑based network [1].
| Evidence Dimension | Curing gel time and glass transition temperature of the resulting epoxy network |
|---|---|
| Target Compound Data | Gel time: 40–45 min at 50 °C; Tg: ~49 °C |
| Comparator Or Baseline | Bisphenol A diglycidyl ether (BADGE): gel time ~99 min; Tg ~74 °C |
| Quantified Difference | ~2.2–2.5 × faster gelation; ~25 °C (34 %) lower Tg |
| Conditions | Isothermal oscillatory rheometry at 50 °C; lysine‑based α‑amino‑ε‑caprolactam hardener; frequency 1 Hz, strain 1 % |
Why This Matters
Faster curing enables shorter processing cycles and energy savings, while the lower Tg is advantageous for applications requiring flexibility and impact resistance; this establishes a clear, quantifiable performance choice versus the conventional BADGE baseline.
- [1] Fischer, J.; Millan, S.; Ritter, H. N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation. Beilstein J. Org. Chem. 2013, 9, 2834–2840. View Source
